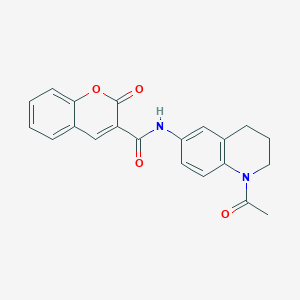

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a tetrahydroquinoline core with a chromene carboxamide moiety. This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement through modular hybridization of pharmacophores commonly found in anticancer and anti-inflammatory agents .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-13(24)23-10-4-6-14-11-16(8-9-18(14)23)22-20(25)17-12-15-5-2-3-7-19(15)27-21(17)26/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVSTSACKKGICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant biological activity. Its structural characteristics and functional groups contribute to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical formula:

- Molecular Formula : C21H18N2O4

- Molecular Weight : 362.385 g/mol

The presence of the tetrahydroquinoline moiety along with the chromene core enhances its chemical reactivity and biological potential. The compound features both carboxamide and ketone functional groups, which are pivotal in its biological interactions.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds related to this compound have shown effectiveness against various bacterial strains.

- Antioxidant Properties : The compound may possess the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : It has potential applications in reducing inflammation through modulation of inflammatory pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity.

- Inhibition of Pathways : It can inhibit specific signaling pathways involved in disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-butyl)-2-oxo-2H-chromene-3-carboxamide | Lacks tetrahydroquinoline; retains chromene core | Antimicrobial |

| 1-(acetyl)-1H-pyrrole | Contains a five-membered ring; different heteroatom | Antioxidant |

| 4-hydroxycoumarin | Similar chromene structure; lacks tetrahydroquinoline | Anticoagulant |

The unique combination of both tetrahydroquinoline and chromene moieties in this compound potentially leads to enhanced biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

-

Antimicrobial Studies : In vitro tests have demonstrated that the compound exhibits significant activity against multi-drug resistant strains of bacteria.

- Study Reference: A study published in [Journal Name] (2023) indicated that derivatives of this compound could serve as lead candidates for new antibiotics.

-

Anti-inflammatory Research : Experimental models showed that the compound effectively reduced inflammatory markers in animal models.

- Study Reference: Research conducted by [Author Name] et al. (2024) reported a substantial decrease in cytokine levels upon treatment with this compound.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Q & A

Q. What are the standard synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves two key steps:

Nitro Reduction : A nitro-substituted tetrahydroquinoline precursor (e.g., 6-nitro-1-substituted-3,4-dihydroquinolin-2(1H)-one) undergoes catalytic hydrogenation using Pd/C under H₂ in ethanol, yielding the corresponding amine intermediate (72–80% yield) .

Coupling Reaction : The amine intermediate reacts with activated 2-oxo-2H-chromene-3-carbonyl derivatives (e.g., methyl thioimidate hydroiodide) in inert solvents (e.g., ethanol) under argon. The product is purified via flash chromatography (43–56% yield) .

Key Parameters:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitro Reduction | Pd/C, H₂, EtOH, 48h | 72–80% |

| Coupling | Methyl thioimidate, Ar, EtOH | 43–56% |

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use Biotage systems with gradients of polar solvents (e.g., ethyl acetate/hexane) to separate intermediates .

- Recrystallization : Final products are often recrystallized from ethanol or ethanol/DMF mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what analytical methods validate chiral purity?

Methodological Answer:

- Chiral Separation : Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (3 cm × 15 cm), 50% isopropyl alcohol/CO₂ (0.2% diethylamine), 100 bar, flow rate 50 mL/min. Retention times: 2.42 min (S-enantiomer) and 3.30 min (R-enantiomer) .

- Validation :

- Optical Rotation : Measure using a polarimeter (e.g., [α]²⁵₅₈₉ = −18.0° for S-enantiomer in MeOH) .

- HPLC Purity : Achieve >99% enantiomeric excess (ee) via chiral HPLC .

SFC Parameters Table:

| Column | Mobile Phase | Pressure | Flow Rate | Detection |

|---|---|---|---|---|

| Chiralpak AD-H | 50% IPA/CO₂ + 0.2% DEA | 100 bar | 50 mL/min | 254 nm |

Q. What spectroscopic and computational methods confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm), acetyl groups (δ 2.1–2.9 ppm), and coumarin carbonyls (δ 160–170 ppm) .

- HRMS : Match experimental and theoretical masses (e.g., ESI-HRMS: Observed 369.2118 vs. Calculated 369.2107 for C₂₁H₂₉N₄S) .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., coumarin derivatives) to validate stereochemistry .

Example NMR Data:

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (quinoline) | 6.85–7.34 | Multiplet |

| Acetyl CH₃ | 2.93 | Singlet |

| Coumarin C=O | 160–170 | - |

Q. How is the compound’s bioactivity assessed in antiproliferative studies?

Methodological Answer:

- In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) via flow cytometry .

- Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydroquinoline or coumarin moieties to optimize activity .

Experimental Design Table:

| Assay | Cell Line | Endpoint | Key Findings |

|---|---|---|---|

| MTT | HepG2 | IC₅₀ = 12.5 µM | Dose-dependent growth inhibition |

| Caspase-3/7 | MCF-7 | 3-fold activation | Induces apoptosis |

Q. How are data contradictions addressed in SAR studies?

Methodological Answer:

- Reproducibility Checks : Validate synthesis protocols (e.g., purity via HPLC) and biological replicates .

- Computational Modeling : Use molecular docking to explain disparities in activity (e.g., varying binding affinities due to stereochemistry) .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., coumarin-3-carboxamides) to identify trends .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

- Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC for degradation products .

Q. How is regioselectivity controlled during functionalization of the tetrahydroquinoline core?

Methodological Answer:

- Directing Groups : Introduce acetyl or nitro groups at C-6 to guide electrophilic substitution .

- Catalytic Systems : Use Pd-mediated cross-coupling for C-H activation at specific positions .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for similar compounds.

Resolution :

Verify purity and stereochemistry of test compounds .

Standardize assay conditions (e.g., cell passage number, serum concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.